1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol This reaction consistently yields the corresponding indole derivative in a 40-50% yield
Chemical Reactions Analysis
1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring allows for electrophilic substitution reactions, typically using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety forms hydrogen bonds with enzymes and proteins, inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide: This compound has a similar structure but with a phenylsulfonyl group instead of a phenylpropanoyl group.
3-methylindole:
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position of the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(3-phenylpropanoylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-24-15-18(17-9-5-6-10-19(17)24)21(26)23-14-13-22-20(25)12-11-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
GIFUFHOEAOARTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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